molecular formula C14H13ClN2O2 B5662945 5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide

5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide

Cat. No.: B5662945
M. Wt: 276.72 g/mol
InChI Key: ZLHYHCZUCMTDFU-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 5-methyl-2-aminopyridine as the primary starting materials.

    Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This is followed by the addition of 5-methyl-2-aminopyridine to form the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group or further oxidized to form a carbonyl group. Reduction reactions can also be performed to modify the functional groups attached to the benzamide core.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced with an aryl or vinyl group using a palladium catalyst and boronic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving benzamide derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, methoxy, and pyridinyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: This compound has a similar benzamide core but with a prop-2-yn-1-yl group instead of the 5-methylpyridin-2-yl group.

    5-chloro-2-methoxy-N-(2-pyridyl)benzamide: This compound has a pyridyl group instead of the 5-methylpyridin-2-yl group.

    5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide: This compound has a 4-sulfamoylphenyl group instead of the 5-methylpyridin-2-yl group.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide lies in the specific combination of functional groups attached to the benzamide core. The presence of the 5-methylpyridin-2-yl group can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various scientific research applications to achieve specific outcomes.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(5-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9-3-6-13(16-8-9)17-14(18)11-7-10(15)4-5-12(11)19-2/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHYHCZUCMTDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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